molecular formula C21H14N2O2 B14757381 [[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate CAS No. 745-58-4

[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate

Cat. No.: B14757381
CAS No.: 745-58-4
M. Wt: 326.3 g/mol
InChI Key: CAIPJWCAKXRAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate is a complex organic compound with a unique structure that includes a cyano group, a phenyl ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Phenyl Ring: The phenyl ring is incorporated through a Friedel-Crafts acylation reaction.

    Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction using benzoic acid and an alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate involves its interaction with specific molecular targets and pathways. The cyano group and phenyl ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] acetate
  • [[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] propionate

Uniqueness

[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

745-58-4

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate

InChI

InChI=1S/C21H14N2O2/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)23-25-21(24)18-9-5-2-6-10-18/h1-14H

InChI Key

CAIPJWCAKXRAFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=NOC(=O)C3=CC=CC=C3)C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.